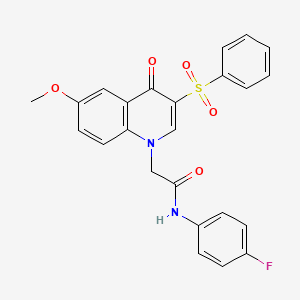

![molecular formula C12H9F3N2O2 B2373557 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 691869-04-2](/img/structure/B2373557.png)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime , is a chemical with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-6H,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 307.2±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 139.6±27.9 °C . The index of refraction is 1.510 . The molar refractivity is 59.1±0.5 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学的研究の応用

Electrochromic Devices

The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices . The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

Synthesis of Pyrrole Derivatives

The compound is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles . The pyrrole (second ring) was added in one step using the Paal-Knorr method .

Anti-Cancer Research

In the course of search for new anti-cancer compounds that can be used in chemotherapy of late androgen-independent stages of prostate cancer, the compound is used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .

Trifluoromethylation of Thiophenols

The compound is used in the S-trifluoromethylation of thiophenols . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Synthesis of Fluoroheterocyclic Systems

The compound is used in the synthesis of fluoroheterocyclic systems containing three linked rings, A-B-C, where B is a heterocyclic ring, and A and C are either a heterocyclic or an aromatic ring .

Safety and Hazards

特性

IUPAC Name |

(NE)-N-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16-18/h1-8,18H/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMASJHRXQADT-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373479.png)

![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)